molecular formula C10H24Cl2N2O B8097096 4-[(1-Methyl-4-piperidinyl)amino]-1-butanol 2HCl

4-[(1-Methyl-4-piperidinyl)amino]-1-butanol 2HCl

Cat. No.: B8097096
M. Wt: 259.21 g/mol
InChI Key: IOGDGRDOEQUDHI-UHFFFAOYSA-N
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Description

4-[(1-Methyl-4-piperidinyl)amino]-1-butanol 2HCl is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, which make it valuable in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1-Methyl-4-piperidinyl)amino]-1-butanol 2HCl typically involves the reaction of 1-methyl-4-piperidinylamine with 1,4-butanediol under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-70°C. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-[(1-Methyl-4-piperidinyl)amino]-1-butanol 2HCl can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of alcohols.

  • Substitution: Substitution reactions can produce a variety of substituted piperidines.

Scientific Research Applications

4-[(1-Methyl-4-piperidinyl)amino]-1-butanol 2HCl is widely used in scientific research due to its versatile chemical properties. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Additionally, it is used in the development of new materials and as a reagent in various chemical reactions.

Mechanism of Action

The mechanism by which 4-[(1-Methyl-4-piperidinyl)amino]-1-butanol 2HCl exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary, but often include modulation of biochemical processes or signaling pathways.

Comparison with Similar Compounds

  • 1-Methyl-4-piperidinylamine

  • 1-Methyl-4-piperidinylpiperazine

  • 4-(1-Methylpiperidin-4-yl)aniline

Properties

IUPAC Name

4-[(1-methylpiperidin-4-yl)amino]butan-1-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O.2ClH/c1-12-7-4-10(5-8-12)11-6-2-3-9-13;;/h10-11,13H,2-9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGDGRDOEQUDHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCCCCO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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